molecular formula C10H18N2O7S B12637529 (2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid CAS No. 921199-96-4

(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid

Cat. No.: B12637529
CAS No.: 921199-96-4
M. Wt: 310.33 g/mol
InChI Key: ZZFXGKPSPQTMPS-DFWYDOINSA-N
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Description

(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical structures The first part, (2S)-2-aminopentanedioic acid, is an amino acid derivative, while the second part, 2-(2-sulfanylpropanoylamino)acetic acid, contains a sulfanyl group and an acetic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves multiple steps. The first part, (2S)-2-aminopentanedioic acid, can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. The second part, 2-(2-sulfanylpropanoylamino)acetic acid, can be synthesized by reacting 2-sulfanylpropanoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of amino acid metabolism and enzyme activity.

    Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets. The amino acid derivative part can interact with enzymes involved in amino acid metabolism, while the sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting their activity. This dual mechanism allows the compound to modulate multiple biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminopentanedioic acid: An amino acid derivative with similar metabolic properties.

    2-sulfanylpropanoic acid: A compound with a sulfanyl group that can form disulfide bonds.

    Glycine: A simple amino acid that can be used as a building block in peptide synthesis.

Uniqueness

(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid is unique due to its combination of an amino acid derivative and a sulfanyl group. This allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.

Properties

CAS No.

921199-96-4

Molecular Formula

C10H18N2O7S

Molecular Weight

310.33 g/mol

IUPAC Name

(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid

InChI

InChI=1S/C5H9NO4.C5H9NO3S/c6-3(5(9)10)1-2-4(7)8;1-3(10)5(9)6-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10);3,10H,2H2,1H3,(H,6,9)(H,7,8)/t3-;/m0./s1

InChI Key

ZZFXGKPSPQTMPS-DFWYDOINSA-N

Isomeric SMILES

CC(C(=O)NCC(=O)O)S.C(CC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

CC(C(=O)NCC(=O)O)S.C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

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